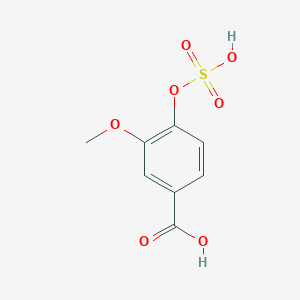
3-methoxy-4-sulfooxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxy-4-sulfooxybenzoic acid, also known as 3-methoxy-4-(sulfooxy)benzoic acid, is a naturally occurring compound found in various plants. It is a derivative of vanillic acid, which is an oxidized form of vanillin.
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
3-methoxy-4-sulfooxybenzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: this compound can be oxidized to form different products, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert vanillic acid 4-sulfate into vanillic alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions where the sulfooxy group is replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
3-methoxy-4-sulfooxybenzoic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of vanillic acid 4-sulfate involves several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Anticancer Activity: 3-methoxy-4-sulfooxybenzoic acid induces apoptosis in cancer cells by regulating cell cycle proteins and inhibiting angiogenesis.
Vergleich Mit ähnlichen Verbindungen
3-methoxy-4-sulfooxybenzoic acid can be compared with other similar compounds such as vanillin, vanillic acid, and vanillyl alcohol:
Vanillin: Vanillin is the precursor to vanillic acid and has a strong vanilla flavor.
Vanillic Acid: Vanillic acid is an intermediate in the oxidation of vanillin and has similar antioxidant and antimicrobial properties.
Vanillyl Alcohol: This compound is a reduced form of vanillin and is used in the synthesis of various flavoring agents.
This compound is unique due to its sulfooxy group, which imparts distinct chemical and biological properties compared to its analogs .
Eigenschaften
Molekularformel |
C8H8O7S |
|---|---|
Molekulargewicht |
248.21 g/mol |
IUPAC-Name |
3-methoxy-4-sulfooxybenzoic acid |
InChI |
InChI=1S/C8H8O7S/c1-14-7-4-5(8(9)10)2-3-6(7)15-16(11,12)13/h2-4H,1H3,(H,9,10)(H,11,12,13) |
InChI-Schlüssel |
TXRKUXPAEPOCIX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C(=O)O)OS(=O)(=O)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)C(=O)O)OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



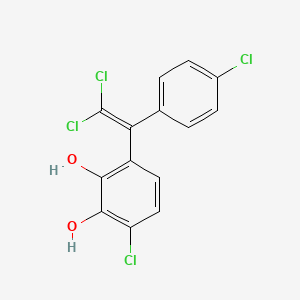
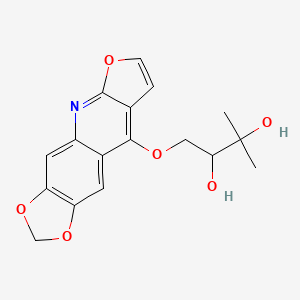
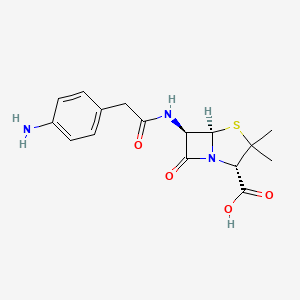
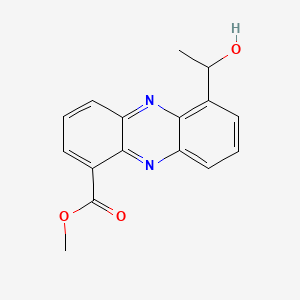
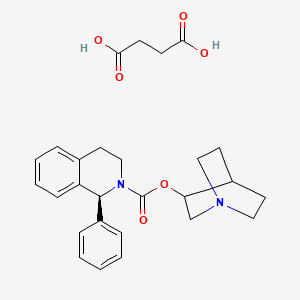
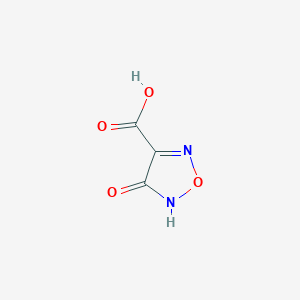
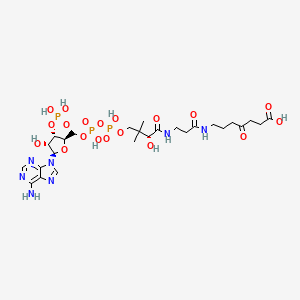
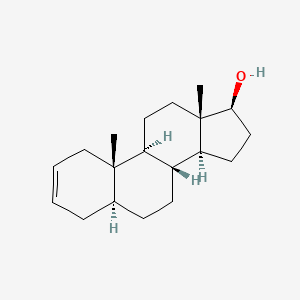
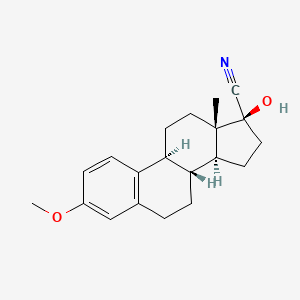
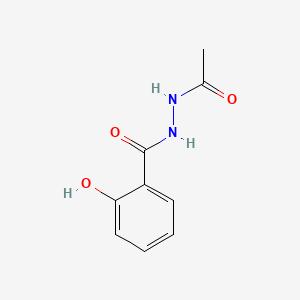
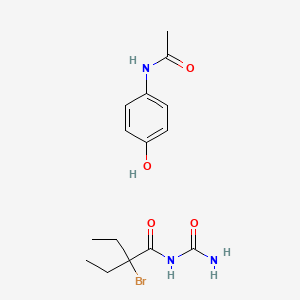
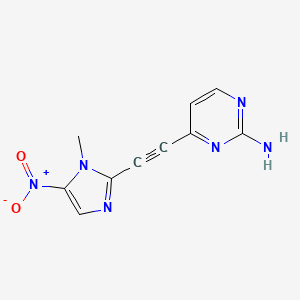
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (2-nitrophenyl)methyl hydrogen phosphate](/img/structure/B1218043.png)
